Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate
Description
Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a propyl ester group at the 4-position of one phenyl ring and a methyl substituent at the 4'-position of the adjacent ring. This compound belongs to a class of aromatic esters widely studied for their applications in organic synthesis, liquid crystal technology, and pharmaceutical intermediates. Its biphenyl core provides structural rigidity, while the ester and alkyl substituents influence solubility, thermal stability, and reactivity.
Properties
CAS No. |
676578-71-5 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
propyl 4-(4-methylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-3-12-19-17(18)16-10-8-15(9-11-16)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
ZDVRLAVBNLRDDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-methyl[1,1’-biphenyl]-4-carboxylic acid with propanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Propyl 4’-methyl[1,1’-biphenyl]-4-carboxylate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate and related compounds from the evidence:
Key Observations:
Core Structure Differences :
- The bicyclohexyl and bicyclohexane derivatives (e.g., and ) exhibit saturated cyclohexane rings, enhancing thermal stability and reducing aromaticity compared to biphenyl systems. This makes them suitable for liquid crystal applications .
- The biphenyl core in the target compound and methyl 4'-(bromomethyl)biphenyl-2-carboxylate () retains aromaticity, favoring π-π interactions in drug intermediates .
Substituent Effects :
- Alkyl Chain Length : Longer chains (e.g., pentyl in ) increase lipophilicity and melting points compared to methyl or propyl groups.
- Functional Groups : Carboxylic acid derivatives () exhibit higher polarity and acidity, whereas ester groups enhance solubility in organic solvents.
Applications :
Physicochemical Properties (Inferred)
While explicit data for this compound are unavailable, trends from analogous compounds suggest:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The biphenyl ester scaffold is a common motif in angiotensin II receptor blockers (ARBs), though brominated variants () require stringent impurity profiling .
- Safety Considerations: Analogous bicyclohexyl carboxylic acids () are classified as non-pharmaceutical and necessitate lab-specific handling protocols, likely applicable to the target compound .
Biological Activity
Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate is a compound derived from biphenyl carboxylic acids, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its antifungal properties, structure-activity relationships, and implications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a biphenyl core with a propyl ester linked to a carboxylic acid group. The presence of the methyl group at the para position is significant for its biological activity.
Antifungal Activity
Recent studies have indicated that various esters derived from biphenyl-4-carboxylic acid exhibit differing levels of antifungal activity. For example, while this compound itself was found to be inactive against tested strains, related compounds such as isopropyl and butyl esters showed varying degrees of bioactivity.
Comparative Antifungal Activity Table
| Compound | Activity Level |
|---|---|
| This compound | Inactive |
| Isopropyl 4-biphenyl carboxylate | Moderate activity |
| Butyl 4-biphenyl carboxylate | Inactive |
| Decanoyl 4-biphenyl carboxylate | Highest activity |
This table highlights the influence of alkyl chain length and structure on antifungal efficacy. Notably, longer carbon chains tend to enhance lipophilicity, which may improve membrane permeability and bioactivity against fungi .
Structure-Activity Relationship (SAR)
The biological activity of biphenyl carboxylic acid derivatives is significantly influenced by their structural characteristics. The following factors are crucial in determining their efficacy:
- Alkyl Chain Length : Increased length generally correlates with enhanced lipophilicity and bioactivity.
- Presence of Heteroatoms : Compounds containing oxygen in the alkyl chain have shown moderate bioactivity against fungal strains.
- Steric Hindrance : Bulky groups can impede binding to biological targets, as seen with certain derivatives that exhibited inactivity due to steric hindrance from aromatic rings .
Case Studies
A study examining various biphenyl carboxylic acid esters revealed that modifications to the alkyl chain could lead to significant differences in antifungal potency. For instance, decanoyl derivatives demonstrated superior activity due to optimal balance between lipophilicity and steric accessibility.
Example Case Study Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
